



Application Note: Quantitative Analysis of Panacene

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Compound of Interest		
Compound Name:	Panacene	
Cat. No.:	B1217472	Get Quote

Introduction

Panacene is a novel triterpenoid saponin demonstrating significant therapeutic potential in preclinical studies. As with any promising new chemical entity, robust and reliable analytical methods are crucial for its quantification in both raw materials and biological matrices during drug development. This document provides detailed protocols for the quantification of Panacene using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for plant-based materials and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for plasma samples. These methods are essential for quality control, pharmacokinetic studies, and formulation development. High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its speed, sensitivity, and ability to analyze polar compounds.[1][2] For high-sensitivity applications, particularly in complex biological matrices, LC-MS/MS offers unparalleled selectivity and lower detection limits.[3][4]

Method 1: Quantification of Panacene in Plant Material by HPLC-DAD

This method is suitable for the quantitative analysis of **Panacene** in dried and powdered plant extracts, ensuring purity and consistency for quality control purposes. The HPLC-UV method is widely employed for the analysis of ginsenosides and similar saponins.[1][5]

Experimental Protocol



2.1.1 Sample Preparation: Ultrasonic Extraction

- Weigh 500 mg of dried and ground plant material into a 50 mL conical flask.
- Add 25 mL of methanol to the flask.
- Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes to extract
 Panacene.[1][6]
- After sonication, allow the solution to cool to room temperature.
- Filter the extract through a 0.22 μm syringe filter into an HPLC vial.
- The sample is now ready for injection into the HPLC system.

2.1.2 HPLC-DAD Conditions

- Instrument: Agilent 1260 Infinity II LC System or equivalent.
- Column: Supelco Ascentis Express C18, 150 x 4.6 mm, 2.7 μm particle size.[7]
- Mobile Phase A: 0.1% Formic Acid in Water.
- · Mobile Phase B: Acetonitrile.
- Gradient Elution:
 - 0-2 min: 20% B
 - 2-15 min: 20% to 80% B
 - 15-18 min: 80% B
 - 18-18.1 min: 80% to 20% B
 - 18.1-22 min: 20% B (Re-equilibration)
- Flow Rate: 1.0 mL/min.[7]



• Column Temperature: 30°C.

• Injection Volume: 10 μL.

Detection Wavelength: 205 nm.[7]

Data Presentation

The method was validated according to ICH guidelines, assessing linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).[8][9]

Table 1: HPLC-DAD Method Validation Parameters for Panacene Quantification

Parameter	Result	Acceptance Criteria
Linearity (r²)	0.9995	r ² > 0.995
Range	1.0 - 200 μg/mL	-
LOD	0.38 μg/mL	-
LOQ	1.0 μg/mL	-
Accuracy (% Recovery)	98.7% - 101.5%	98.0% - 102.0%
Precision (% RSD)		
Repeatability (n=6)	1.2%	≤ 2.0%
Intermediate Precision	1.8%	≤ 2.0%

Method 2: Quantification of Panacene in Plasma by LC-MS/MS

This ultra-sensitive and highly selective method is designed for pharmacokinetic studies, allowing for the quantification of **Panacene** at low concentrations in rat or human plasma. LC-MS/MS is a powerful tool for analyzing compounds in biological samples due to its high sensitivity and selectivity.[3][4]

Experimental Protocol



3.1.1 Sample Preparation: Protein Precipitation

- Pipette 100 μL of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 300 μL of ice-cold acetonitrile containing the internal standard (e.g., Digoxin, 50 ng/mL).
- Vortex the mixture vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the initial mobile phase (80:20 Water: Acetonitrile).
- Vortex briefly and transfer to an LC-MS vial for analysis.

3.1.2 LC-MS/MS Conditions

- Instrument: Waters XEVO TQ Mass Spectrometer with an ACQUITY UPLC I-Class System or equivalent.[3][4]
- Column: ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 μm particle size.[7]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:
 - 0-0.5 min: 10% B
 - 0.5-3.0 min: 10% to 95% B
 - 3.0-3.5 min: 95% B
 - 3.5-3.6 min: 95% to 10% B
 - 3.6-5.0 min: 10% B (Re-equilibration)



Flow Rate: 0.4 mL/min.[7]

• Column Temperature: 40°C.

Injection Volume: 5 μL.

3.1.3 Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Mode: Multiple Reaction Monitoring (MRM).[10]
- MRM Transitions (Hypothetical):
 - Panacene: Precursor Ion (Q1) m/z 785.5 → Product Ion (Q3) m/z 623.4
 - Internal Standard (Digoxin): Precursor Ion (Q1) m/z 781.5 → Product Ion (Q3) m/z 651.4
- Source Temperature: 150°C.
- Desolvation Temperature: 500°C.

Data Presentation

The bioanalytical method was validated based on regulatory guidance, demonstrating excellent performance for use in pharmacokinetic studies.[3]

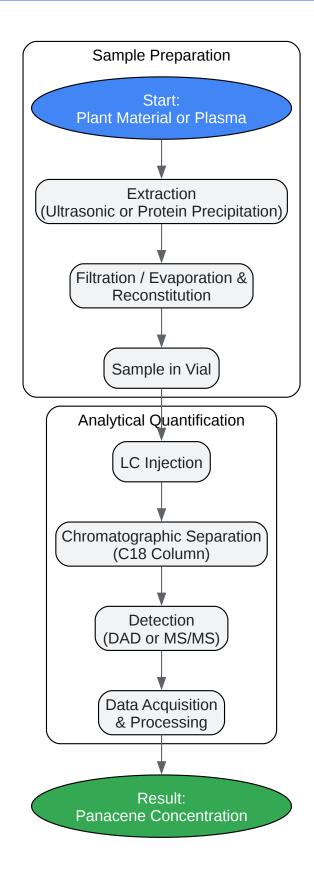
Table 2: LC-MS/MS Method Validation Parameters for Panacene in Plasma



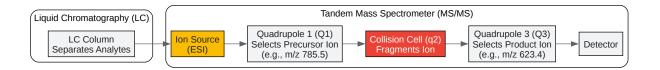
Parameter	Result	Acceptance Criteria
Linearity (r²)	0.9989	r ² > 0.99
Range	0.5 - 500 ng/mL	-
LOD	0.15 ng/mL	-
LOQ	0.5 ng/mL	-
Accuracy (% Recovery)	93.2% - 113.3%	85.0% - 115.0%
Precision (% RSD)		
Intra-day (n=6)	< 9.5%	≤ 15.0%
Inter-day (n=6)	< 12.8%	≤ 15.0%
Matrix Effect	91.5% - 104.2%	85.0% - 115.0%

Visualizations Experimental Workflow









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